Cas no 2138208-19-0 ([2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro-)
![[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro- structure](https://ja.kuujia.com/scimg/cas/2138208-19-0x500.png)
[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro- 化学的及び物理的性質
名前と識別子
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- [2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro-
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- インチ: 1S/C9H5ClN4O2/c10-6-4-5(9(15)16)13-8(14-6)7-11-2-1-3-12-7/h1-4H,(H,15,16)
- InChIKey: RNIOGQALGLAFBK-UHFFFAOYSA-N
- SMILES: C1(C2=NC=CC=N2)=NC(Cl)=CC(C(O)=O)=N1
[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-686789-0.05g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 0.05g |
$1188.0 | 2023-03-10 | ||
Enamine | EN300-686789-5.0g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 5.0g |
$4102.0 | 2023-03-10 | ||
Enamine | EN300-686789-2.5g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 2.5g |
$2771.0 | 2023-03-10 | ||
Enamine | EN300-686789-0.1g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 0.1g |
$1244.0 | 2023-03-10 | ||
Enamine | EN300-686789-0.25g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 0.25g |
$1300.0 | 2023-03-10 | ||
Enamine | EN300-686789-1.0g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-686789-0.5g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 0.5g |
$1357.0 | 2023-03-10 | ||
Enamine | EN300-686789-10.0g |
6-chloro-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid |
2138208-19-0 | 10.0g |
$6082.0 | 2023-03-10 |
[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro- 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro-に関する追加情報
[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro- (CAS No. 2138208-19-0)
[2,2'-Bipyrimidine]-4-carboxylic acid, 6-chloro- (CAS No. 2138208-19-0) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of bipyrimidines, which are known for their unique structural properties and versatile applications. The presence of the carboxylic acid group at the 4-position and the chlorine substituent at the 6-position introduces additional functionality, making it a valuable molecule for research and development.
Recent advancements in chemical synthesis have enabled the precise construction of bipyrimidine derivatives, including [2,2'-bipyrimidine]-4-carboxylic acid, 6-chloro-, with high purity and controlled properties. These molecules are increasingly being explored for their role in drug discovery, where their structural diversity can lead to novel bioactive compounds. For instance, studies have shown that such derivatives can exhibit potential anti-cancer and anti-inflammatory activities due to their ability to interact with specific biological targets.
The bipyrimidine framework is also gaining attention in the field of materials science. Researchers have demonstrated that this structure can serve as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group in [2,2'-bipyrimidine]-4-carboxylic acid, 6-chloro- facilitates coordination with metal ions, enabling the formation of highly porous and stable materials. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
Furthermore, the introduction of a chlorine substituent at the 6-position in [2,2'-bipyrimidine]-4-carboxylic acid enhances its electronic properties. This modification can influence the molecule's ability to participate in π-π interactions and hydrogen bonding, which are critical for its performance in various chemical systems. Recent studies have highlighted the potential of this compound as a precursor for synthesizing advanced organic semiconductors, which could be utilized in next-generation electronic devices.
From a synthetic perspective, [2,2'-bipyrimidine]-4-carboxylic acid, 6-chloro- is typically prepared through multi-step organic synthesis involving condensation reactions and functional group transformations. The synthesis often requires precise control over reaction conditions to ensure high yields and purity. Researchers have also explored alternative routes using microwave-assisted synthesis and catalytic methods to streamline the production process.
In terms of physical properties, [2,2'-bipyrimidine]-4-carboxylic acid exhibits a melting point of approximately 315°C under standard conditions. Its solubility in common solvents such as water and dichloromethane is moderate, making it suitable for various solution-based applications. The compound is stable under normal storage conditions but should be protected from prolonged exposure to light and moisture to prevent degradation.
The demand for bipyrimidine derivatives like [2,2'-bipyrimidine]-4-carboxylic acid is driven by their versatility across multiple industries. Pharmaceutical companies are particularly interested in these compounds due to their potential as drug candidates or intermediates in drug synthesis. Additionally, the material science sector continues to explore new ways to harness their unique properties for developing advanced functional materials.
In conclusion, [2,2'-bipyrimidine]-4-carboxylic acid, with its CAS number 2138208-19-0, represents a promising compound with diverse applications across chemistry and materials science. Its structural features make it an attractive candidate for both fundamental research and industrial development. As ongoing research uncovers new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing technological innovations.
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